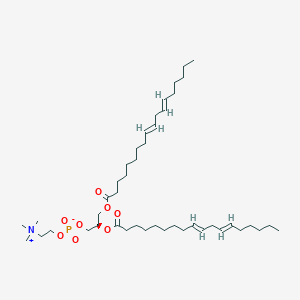

(R)-2,3-Bis((9Z,12Z)-octadeca-9,12-dienoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine is a phospholipid compound, specifically a type of glycerophosphocholine. It is characterized by the presence of two linoleic acid chains attached to the glycerol backbone at the sn-1 and sn-2 positions, with a phosphocholine headgroup.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine can be synthesized through a series of esterification and phosphorylation reactions. The process typically begins with the esterification of glycerol with linoleic acid to form 1,2-dilinoleoyl-sn-glycerol. This intermediate is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The linoleic acid chains can be oxidized to form hydroperoxides and other oxidation products.

Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerophosphocholine.

Substitution: The phosphocholine headgroup can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free linoleic acid and glycerophosphocholine.

Substitution: Various substituted phosphocholine derivatives.

Aplicaciones Científicas De Investigación

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.

Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

Medicine: Explored for its potential in drug delivery systems, particularly in the formation of liposomes and other lipid-based carriers.

Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its biocompatibility and functional properties

Mecanismo De Acción

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into biological membranes. It influences membrane fluidity, permeability, and the formation of lipid rafts. The compound can modulate signaling pathways by interacting with membrane proteins and receptors. Additionally, it has been shown to enhance insulin sensitivity and induce lipolysis in adipocytes through pathways involving peroxisome proliferator-activated receptor alpha (PPARα) and tumor necrosis factor alpha (TNFα) .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dioleoyl-sn-glycero-3-phosphocholine: Similar structure but with oleic acid chains instead of linoleic acid.

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitic acid chains, leading to different physical properties.

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Features myristic acid chains, commonly used in studies of membrane phase behavior

Uniqueness

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine is unique due to its polyunsaturated linoleic acid chains, which confer distinct properties such as increased membrane fluidity and susceptibility to oxidation. These characteristics make it particularly useful in studies of lipid oxidation and membrane dynamics .

Propiedades

Fórmula molecular |

C44H80NO8P |

|---|---|

Peso molecular |

782.1 g/mol |

Nombre IUPAC |

[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14+,17-15+,22-20+,23-21+/t42-/m1/s1 |

Clave InChI |

FVXDQWZBHIXIEJ-LDEDFTSOSA-N |

SMILES isomérico |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)

![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)

![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14112253.png)

![3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14112256.png)

![6-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3+](/img/structure/B14112257.png)

![3-(2-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112278.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)

![N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B14112308.png)